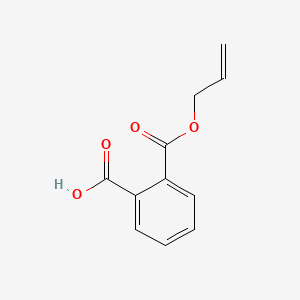

Monoallyl phthalate

Description

BenchChem offers high-quality Monoallyl phthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Monoallyl phthalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H10O4 |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

2-prop-2-enoxycarbonylbenzoic acid |

InChI |

InChI=1S/C11H10O4/c1-2-7-15-11(14)9-6-4-3-5-8(9)10(12)13/h2-6H,1,7H2,(H,12,13) |

InChI Key |

UIYHUUARNKRKGV-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)C1=CC=CC=C1C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Monoallyl Phthalate (MAP): Synthesis Kinetics, Physicochemical Properties, and Toxicological Significance in Drug Development

Abstract Monoallyl phthalate (MAP), CAS 3882-14-2, is a monoester derivative of phthalic acid. While industrially recognized as a transient intermediate in the synthesis of diallyl phthalate (DAP) cross-linking resins, its primary significance in pharmaceutical research and drug development lies in its role as a critical in vivo biomarker. This whitepaper provides a comprehensive technical guide to the synthesis, isolation, and physicochemical properties of MAP, alongside an in-depth analysis of its pharmacokinetic profile and toxicological implications.

Chemical Synthesis and Kinetic Profiling

The synthesis of monoallyl phthalate is governed by a two-stage esterification process starting from phthalic anhydride and allyl alcohol. Understanding the kinetic disparity between these two stages is critical for the targeted isolation of the monoester.

Mechanistic Causality:

-

Stage 1 (Anhydride Activation): The nucleophilic attack of allyl alcohol on the electrophilic carbonyl carbon of phthalic anhydride results in ring-opening. This reaction is highly exothermic, fast, and irreversible. Crucially, it proceeds to completion without the need for an acid catalyst[1].

-

Stage 2 (Diesterification): The subsequent conversion of MAP to diallyl phthalate (DAP) is a slow, reversible condensation reaction that requires an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) and the continuous removal of water to drive the equilibrium forward. Research indicates that using p-toluenesulfonic acid reduces the apparent activation energy of this second stage from 65.13 kJ/mol to 35.24 kJ/mol[1].

By arresting the reaction before the addition of a catalyst and controlling the thermal parameters, MAP can be isolated in high yield.

Fig 1. Two-stage kinetic pathway for the synthesis of monoallyl and diallyl phthalate.

Protocol: Self-Validating Synthesis and Isolation of Monoallyl Phthalate

Objective: Synthesize high-purity MAP by exploiting the kinetic barrier of the second esterification stage.

Step-by-Step Methodology :

-

Reagent Preparation : Weigh 1.0 molar equivalent of high-purity phthalic anhydride. Measure 1.1 molar equivalents of anhydrous allyl alcohol.

-

Reaction Initiation : Charge a dry, nitrogen-purged round-bottom flask equipped with a magnetic stirrer and reflux condenser with the phthalic anhydride.

-

Controlled Addition : Add the allyl alcohol dropwise.

-

Causality: The ring-opening reaction is exothermic. Dropwise addition prevents thermal runaway (keeping the internal temperature <80°C), which would otherwise provide the activation energy required for premature diesterification.

-

-

Thermal Maturation : Heat the mixture gently to 90°C for 1.5 hours to ensure complete consumption of the anhydride.

-

Quenching & Phase Separation : Cool the mixture to room temperature. Dissolve the crude product in a saturated aqueous sodium bicarbonate solution (pH ~8).

-

Self-Validation Check: The monoester (MAP) will deprotonate and dissolve in the aqueous phase as a sodium salt. Extract this aqueous phase with ethyl acetate to remove unreacted allyl alcohol and any trace DAP. The aqueous phase must remain completely clear; an emulsion indicates incomplete separation of the hydrophobic diester.

-

-

Acidification & Precipitation : Carefully acidify the aqueous layer with 1M HCl to pH 2. The protonated MAP will precipitate or form a distinct organic layer.

-

Final Extraction : Extract the protonated MAP into fresh ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Analytical Validation : Confirm purity via 1H NMR. The successful isolation of MAP is validated by the absence of the symmetric phthalic anhydride aromatic multiplet (7.9 ppm) and the presence of a broad singlet corresponding to the carboxylic acid proton (~11.0 ppm).

Physicochemical Properties & Analytical Characterization

Understanding the physical properties of MAP is essential for its handling, formulation, and analytical detection in biological matrices. As a monoester, MAP exhibits significantly higher aqueous solubility than its diester counterpart, DAP, dictating its rapid renal clearance in vivo[2].

Table 1: Comparative Physicochemical Properties of MAP and DAP

| Property | Monoallyl Phthalate (MAP) | Diallyl Phthalate (DAP) |

| CAS Number | 3[3] | 2[2] |

| Molecular Formula | C11H10O4[3] | C14H14O4[4] |

| Molecular Weight | 206.19 g/mol [3] | 246.26 g/mol [4] |

| Physical State | Viscous Liquid / Solid | Clear pale-yellow liquid |

| Boiling Point | Decomposes before boiling | 157 °C (at 0.67 kPa) |

| Water Solubility | High (Soluble in basic aqueous) | 0.148 g/L (at 20 °C) |

| Log Pow | < 2.0 (Estimated) | 3.23 |

Pharmacokinetics and Toxicological Profile (Drug Development Context)

In toxicological assessments and drug development, MAP is primarily studied as the definitive biomarker for exposure to diallyl phthalate (DAP). DAP is utilized in various polymer matrices and medical devices, making its leaching profile a critical regulatory endpoint.

Metabolic Causality: When DAP enters systemic circulation, it is rapidly hydrolyzed by non-specific hepatic and serum esterases. Pharmacokinetic studies in rodent models demonstrate that DAP clears from the blood with a half-life of approximately 2 minutes[2]. This rapid cleavage yields equimolar amounts of Monoallyl Phthalate (MAP) and Allyl Alcohol (AA).

While MAP is highly water-soluble and is excreted predominantly in the urine (accounting for 50–90% of the administered dose within 24 hours)[2], the allyl alcohol undergoes Phase I oxidation via Alcohol Dehydrogenase (ADH) to form acrolein. Acrolein is a highly reactive, electrophilic aldehyde responsible for the observed periportal hepatotoxicity associated with DAP exposure[2]. Acrolein is subsequently detoxified via glutathione conjugation, yielding 3-hydroxypropylmercapturic acid (HPMA), which is also excreted in the urine.

Fig 2. In vivo metabolic degradation of DAP into MAP and hepatotoxic downstream intermediates.

Table 2: Pharmacokinetic and Toxicological Parameters (In Vivo Rodent Models)

| Parameter | Observation / Value | Causality / Significance |

| Blood Half-Life (DAP) | ~2 minutes (Rats/Mice) | Rapid esterase-mediated cleavage into MAP and allyl alcohol[2]. |

| Urinary Excretion | 50–70% (Rats), 80–90% (Mice) in 24h | High water solubility of MAP and HPMA facilitates rapid renal clearance[2]. |

| Primary Metabolites | MAP, Allyl Alcohol, HPMA | MAP serves as a stable, non-toxic biomarker for DAP exposure. |

| Hepatotoxicity Origin | Allyl Alcohol → Acrolein | Phase I metabolism of allyl alcohol by ADH generates highly reactive acrolein[2]. |

Applications in Pharmaceutical Research

Beyond its role as a toxicological biomarker, MAP has niche applications in advanced pharmaceutical research:

-

Stable Isotope-Labeled Standards : Isotope-labeled variants, such as5[5], are synthesized as internal standards for LC-MS/MS biomonitoring assays. These standards allow researchers to accurately quantify trace levels of phthalate exposure in human urine samples, correcting for matrix effects and ion suppression.

-

Organometallic Catalysis Reagent : MAP is utilized as a specialized reagent in ring-closing ruthenium-based metathesis reactions[5]. The terminal alkene of the allyl group, combined with the sterically demanding and electronically tunable phthalate backbone, makes it a valuable substrate for developing novel macrocyclic drug candidates.

References

-

Santa Cruz Biotechnology. "Monoallyl Phthalate | CAS 3882-14-2". SCBT. 3

-

PubChem. "Diallyl phthalate | C14H14O4 | CID 8560". National Institutes of Health (NIH). 4

-

OECD SIDS. "DIALLYL PHTHALATE CAS N°: 131-17-9". UNEP Publications. 2

-

Pharmaffiliates. "Chemical Name : Monoallyl Phthalate-d4". Pharmaffiliates. 5

-

NICNAS. "Human Health Hazard Assessment: Diallyl phthalate". Australian Government Department of Health.

-

Kulawska, M., et al. "Kinetic investigations on the esterification of phthalic anhydride with n-heptyl, n-nonyl or n-undecyl alcohol over sulfuric acid catalyst". ResearchGate. 1

Sources

A Technical Guide to Monoallyl Phthalate: Structure, Synthesis, and Scientific Context

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monoallyl phthalate is a significant organic compound, primarily recognized as the mono-esterified derivative of phthalic acid with allyl alcohol. While not as commercially prevalent as its diester counterpart, diallyl phthalate (DAP), monoallyl phthalate holds a critical position as a key chemical intermediate in DAP production and, importantly, as a primary metabolite in toxicological and metabolic pathways.[1][2] This guide provides an in-depth technical overview of monoallyl phthalate, detailing its chemical structure, a validated laboratory-scale synthesis protocol, predictive spectroscopic characteristics for compound verification, and its crucial role in industrial and biological systems. This document is designed to serve as a comprehensive resource for professionals in chemical research and drug development who may encounter this molecule through synthesis, polymer science, or metabolic studies.

Chemical Identity and Core Properties

Nomenclature and Chemical Identifiers

Monoallyl phthalate is systematically known as 2-(allyloxycarbonyl)benzoic acid. Its identity is precisely defined by several key identifiers crucial for database searches and regulatory compliance.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-(allyloxycarbonyl)benzoic acid | N/A |

| Synonyms | Monoallyl Ester Phthalic Acid, Allyl Phthalic Acid, Mono-2-propenyl Ester 1,2-Benzenedicarboxylic Acid | [2] |

| CAS Number | 3882-14-2 | [3] |

| Molecular Formula | C₁₁H₁₀O₄ | [3] |

| Molecular Weight | 206.19 g/mol | [3] |

Chemical Structure

Monoallyl phthalate is an aromatic dicarboxylic acid monoester. The structure consists of a benzene ring substituted at adjacent carbons (ortho positions) with a carboxylic acid group and an allyl ester group. The presence of both a free carboxylic acid and an unsaturated ester functional group dictates its chemical reactivity, including its acidic nature and potential for polymerization.

Physicochemical Properties

Specific experimental data for monoallyl phthalate is sparse in the literature, as research focus is often placed on the final diester product, diallyl phthalate. However, based on its structure, certain properties can be predicted. The compound is expected to be a solid or high-boiling liquid at room temperature with some solubility in polar organic solvents and limited solubility in water, enhanced by deprotonation of the carboxylic acid at basic pH.

Synthesis and Mechanism

Primary Synthesis Route: Esterification of Phthalic Anhydride

The most direct and industrially relevant synthesis of monoallyl phthalate is the first stage of the two-stage process to produce diallyl phthalate.[4] This reaction involves the nucleophilic attack of allyl alcohol on one of the carbonyl carbons of phthalic anhydride.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The hydroxyl group of allyl alcohol attacks a carbonyl carbon of the phthalic anhydride ring. This leads to the opening of the anhydride ring, forming the mono-ester and a free carboxylic acid. This initial reaction is typically rapid and can be performed under mild conditions, often by simply heating the reactants.[5] Using a slight stoichiometric excess of allyl alcohol ensures the complete consumption of the anhydride.[4]

Detailed Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from established industrial processes for the synthesis of the mono-ester intermediate.[4]

Trustworthiness: This protocol is self-validating. The progress of the reaction can be monitored by titrating a small aliquot to determine the remaining acid content (acid number), which will decrease as the anhydride is consumed and then plateau as the mono-ester is formed. The final product's identity and purity must be confirmed via the spectroscopic methods outlined in Section 4.0.

-

Reactor Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The reaction should be conducted in a well-ventilated fume hood.

-

Charging Reactants: To the flask, add phthalic anhydride (1.0 mol equivalent). Subsequently, add allyl alcohol (1.05 mol equivalents).

-

Causality: A slight excess of allyl alcohol is used to drive the reaction to completion, ensuring all the phthalic anhydride is consumed.[4]

-

-

Reaction Conditions: Heat the mixture to reflux temperature with continuous stirring. The temperature will depend on the boiling point of allyl alcohol (97 °C). Maintain reflux for approximately 2-3 hours.

-

Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the phthalic anhydride spot.

-

Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The resulting product is crude monoallyl phthalate. For many subsequent applications, such as the second stage of diallyl phthalate synthesis, this crude product can be used directly without further purification.

-

Purification (Optional): If high purity is required, the excess allyl alcohol can be removed under reduced pressure using a rotary evaporator. Further purification can be achieved through column chromatography or recrystallization if the product is a solid.

Spectroscopic Characterization (Predictive)

Verifying the chemical identity and purity of synthesized monoallyl phthalate is essential. The following are the expected spectroscopic signatures based on its molecular structure.

| Technique | Feature | Expected Observation | Rationale |

| ¹H NMR | Aromatic Protons | Multiplets between 7.5-8.0 ppm | Protons on the phthalate ring in different chemical environments. |

| Allyl -CH= | Multiplet around 5.9-6.1 ppm | Vinylic proton coupled to the terminal CH₂ group. | |

| Allyl =CH₂ | Multiplets around 5.2-5.4 ppm | Terminal vinylic protons, showing geminal and vicinal coupling. | |

| Allyl -O-CH₂- | Doublet around 4.8 ppm | Methylene group adjacent to the ester oxygen, coupled to the vinylic CH. | |

| Carboxylic Acid -OH | Broad singlet, >10 ppm | Acidic proton, chemical shift can be variable and may exchange with D₂O. | |

| IR Spectroscopy | Carboxylic Acid O-H | Very broad band, 2500-3300 cm⁻¹ | Characteristic hydrogen-bonded O-H stretch of a carboxylic acid. |

| Ester C=O | Strong, sharp band, ~1725 cm⁻¹ | Carbonyl stretch of the allyl ester. | |

| Carboxylic Acid C=O | Strong, sharp band, ~1700 cm⁻¹ | Carbonyl stretch of the carboxylic acid, often overlapping with the ester C=O. | |

| Aromatic C=C | Bands around 1600, 1450 cm⁻¹ | Benzene ring stretching vibrations. | |

| Mass Spec. | Molecular Ion (M+) | m/z = 206.0579 (for [M]⁺) | Corresponds to the molecular weight of C₁₁H₁₀O₄. |

Relevance and Applications in Research

Role as a Key Chemical Intermediate

The primary application of monoallyl phthalate is as the direct precursor to diallyl phthalate (DAP).[2] DAP is a highly versatile monomer used to produce thermosetting resins known as DAP prepolymers.[6] These resins are valued in high-performance applications for their excellent electrical insulation properties, dimensional stability, and resistance to heat and chemicals. They are frequently used in demanding electrical components, laminates, and molding compounds.[1] Therefore, the synthesis of monoallyl phthalate is the foundational step for accessing this class of high-performance materials.

Significance in Toxicology and Metabolism

For drug development professionals, understanding the metabolic fate of xenobiotics is paramount. Diallyl phthalate, used in various industrial and consumer products, is metabolized in vivo through hydrolysis.[7][8] The first and major step in this pathway is the cleavage of one ester linkage to yield monoallyl phthalate and allyl alcohol.[1][9]

This metabolic conversion is critical for toxicological assessment. The toxicity of DAP is believed to be largely driven by the properties of its metabolites, particularly allyl alcohol.[9] Therefore, monoallyl phthalate is a crucial analyte in pharmacokinetic and toxicology studies that aim to understand the absorption, distribution, metabolism, and excretion (ADME) of diallyl phthalate.[1][7] Its detection in urine is a key biomarker of exposure to the parent compound.[1]

Conclusion

Monoallyl phthalate is a bifunctional molecule whose importance lies not in its end-use applications, but in its pivotal roles as a synthetic precursor and a biological metabolite. A thorough understanding of its chemical properties, synthesis, and characterization is essential for chemists developing advanced polymers. Simultaneously, its significance in the metabolic pathway of diallyl phthalate makes it an indispensable subject of study for toxicologists and drug development scientists assessing the safety and disposition of phthalate-based compounds. This guide provides the foundational technical knowledge required to confidently approach this important chemical in a research setting.

References

-

PubChem. (n.d.). Diallyl phthalate. National Center for Biotechnology Information. Retrieved from [Link]

- National Industrial Chemicals Notification and Assessment Scheme. (2008). Human Health Hazard Assessment: Diallyl Phthalate. Australian Government Department of Health.

-

Ataman Kimya. (n.d.). DIALLYL PHTHALATE (DAP). Retrieved from [Link]

-

Eigenberg, D. A., Carter, D. E., & Sipes, I. G. (1986). Examination of the differential hepatotoxicity of diallyl phthalate in rats and mice. Toxicology and Applied Pharmacology, 86(1), 12–21. Retrieved from [Link]

- National Toxicology Program. (1983). Carcinogenesis Bioassay of Diallyl Phthalate (CAS No. 131-17-9) in B6C3F1 Mice (Gavage Study). U.S. Department of Health and Human Services.

- U.S. Consumer Product Safety Commission. (2010).

-

Cheméo. (n.d.). Allyl methyl phthalate. Retrieved from [Link]

- Feiler, L. (1969). U.S. Patent No. 3,465,030. U.S. Patent and Trademark Office.

-

Pharmaffiliates. (n.d.). Monoallyl Phthalate-d4. Retrieved from [Link]

-

Parker, D. R. (1976). Scale-up Synthesis of Diallyl-Phthalate Prepolymer. U.S. Department of Energy. Retrieved from [Link]

-

NIST. (n.d.). Diallyl phthalate. NIST Chemistry WebBook. Retrieved from [Link]

-

International Labour Organization & World Health Organization. (2021). ICSC 0430 - DIALLYL PHTHALATE. Retrieved from [Link]

- Liu, X. (2011). CN Patent No. 102229532B.

-

Parker, D. R. (1978). Synthesis and characterization of diallyl phthalate prepolymers. UNT Digital Library. Retrieved from [Link]

-

mzCloud. (n.d.). Diallyl phthalate. Retrieved from [Link]

-

SpectraBase. (n.d.). Diallylphthalate. Wiley. Retrieved from [Link]

- Hammel, S. C., & Hoffman, K. (2020).

Sources

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. US3465030A - Process for the production of diallyl-phthalate - Google Patents [patents.google.com]

- 5. Diallyl phthalate synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis and characterization of diallyl phthalate prepolymers - UNT Digital Library [digital.library.unt.edu]

- 7. Diallyl phthalate | C14H14O4 | CID 8560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cpsc.gov [cpsc.gov]

- 9. Examination of the differential hepatotoxicity of diallyl phthalate in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Spectroscopic Characterization of Monoallyl Phthalate (MAP): A Technical Guide for Analytical and Drug Development Scientists

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Compound: Monoallyl Phthalate (MAP) | CAS Number: 3882-14-2 | Molecular Formula: C₁₁H₁₀O₄ | Molecular Weight: 206.19 g/mol [1]

Introduction & Mechanistic Context

Monoallyl phthalate (MAP) is a critical monoester intermediate and the primary biomarker of exposure to diallyl phthalate (DAP), a widely used cross-linking agent in polymer and resin manufacturing. In mammalian systems, DAP undergoes rapid in vivo hydrolysis by non-specific esterases (blood half-life of approximately 2 minutes in rodent models), yielding MAP and the highly hepatotoxic byproduct allyl alcohol (AA)[2].

For toxicologists and drug development scientists, the accurate identification and quantification of MAP in biological matrices (e.g., urine, plasma) is essential for pharmacokinetic profiling and safety assessments[2]. This whitepaper provides an authoritative, in-depth breakdown of the spectroscopic properties (NMR, IR, MS) of MAP, emphasizing the physical causality behind the analytical data and offering self-validating protocols for laboratory implementation.

Figure 1: Metabolic pathway of Diallyl Phthalate to Monoallyl Phthalate and Allyl Alcohol.

Spectroscopic Data & Causality in Analytical Workflows

To ensure scientific integrity, analytical workflows must be designed around the intrinsic physicochemical properties of the target molecule. The following sections detail the expected spectroscopic data for MAP and the mechanistic reasoning behind the observed phenomena.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Experimental Choice: Deuterated chloroform (CDCl₃) is the preferred solvent for the ¹H NMR analysis of MAP. While protic solvents (like Methanol-d₄) would cause rapid exchange and disappearance of the carboxylic acid proton, CDCl₃ preserves the broad -OH signal (often observed far downfield). The most diagnostic feature of MAP's ¹H NMR spectrum is the splitting pattern of the terminal allyl protons. Because these two protons are locked in different spatial environments relative to the internal alkene proton (one cis, one trans), they exhibit distinct chemical shifts and coupling constants (J = 10.4 Hz for cis; J = 17.2 Hz for trans)[3]. This geminal inequivalence is a self-validating marker of an intact allyl ester group.

Table 1: ¹H NMR Spectral Data Summary (400 MHz, CDCl₃, 25.5°C)[3]

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (Ar-H) | 7.97 – 7.86 | Multiplet (m) | - | 1H |

| Aromatic (Ar-H) | 7.76 – 7.66 | Multiplet (m) | - | 1H |

| Aromatic (Ar-H) | 7.66 – 7.52 | Multiplet (m) | - | 2H |

| Internal Allyl (=CH-) | 6.10 – 5.94 | Multiplet (m) | - | 1H |

| Terminal Allyl (=CH₂, trans) | 5.40 | Doublet of quartets (dq) | 17.2, 1.5 | 1H |

| Terminal Allyl (=CH₂, cis) | 5.28 | Doublet of quartets (dq) | 10.4, 1.2 | 1H |

| Allyl Methylene (-O-CH₂-) | 4.83 | Doublet of triplets (dt) | 5.9, 1.4 | 2H |

Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Causality & Experimental Choice: Attenuated Total Reflectance (ATR) FTIR is highly recommended over traditional KBr pellet methods. KBr is hygroscopic; absorbed moisture produces a broad O-H stretch that masks the critical carboxylic acid O-H stretch of MAP (2500–3300 cm⁻¹). The definitive structural proof of MAP (a monoester) versus DAP (a diester) lies in the carbonyl region. MAP exhibits a split carbonyl peak: one at 1695 cm⁻¹ corresponding to the hydrogen-bonded carboxylic acid, and one at 1720 cm⁻¹ corresponding to the allyl ester[3].

Table 2: ATR-FTIR Absorption Bands and Functional Group Assignments[3]

| Wavenumber (cm⁻¹) | Peak Shape/Intensity | Functional Group Assignment |

| 2500 – 3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| 1720 | Sharp, Strong | C=O stretch (Allyl Ester) |

| 1695 | Sharp, Strong | C=O stretch (Carboxylic Acid) |

| 1648 | Sharp, Medium | C=C stretch (Allyl alkene) |

| 1600 | Sharp, Medium | C=C stretch (Aromatic ring) |

| 1266 | Strong | C-O-C stretch (Ester linkage) |

Mass Spectrometry (ESI-MS/MS)

Causality & Experimental Choice: Electrospray Ionization (ESI) in Negative Ion Mode is the gold standard for MAP quantification. The presence of the free ortho-carboxylic acid group allows for highly efficient and spontaneous deprotonation, yielding a stable [M-H]⁻ precursor ion at m/z 205.05. Utilizing positive mode would force reliance on sodium or potassium adducts ([M+Na]⁺), which suffer from poor reproducibility and matrix suppression in biological samples.

Table 3: ESI-MS/MS Fragmentation Data (Negative Mode)

| Ion Type | m/z Value | Structural Origin / Loss |

| Precursor Ion[M-H]⁻ | 205.05 | Deprotonated intact MAP molecule |

| Product Ion 1 | 161.05 | Loss of CO₂ (44 Da) from the carboxylic acid |

| Product Ion 2 | 147.03 | Loss of allyl alcohol (58 Da) |

| Product Ion 3 | 121.03 | Secondary loss of CO₂ from the m/z 161 fragment |

Self-Validating Experimental Protocols

Protocol 1: High-Resolution ¹H NMR Structural Validation

This protocol ensures high signal-to-noise ratio and accurate integration for purity assessment.

-

Sample Preparation: Dissolve 15–20 mg of highly pure MAP standard in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

-

Tube Selection: Transfer the solution to a high-quality 5 mm NMR tube, ensuring a solvent column height of at least 4 cm to prevent vortexing artifacts.

-

Instrument Tuning: Insert into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl₃.

-

Shimming: Perform gradient shimming (e.g., TopShim) to achieve a line width of < 1.0 Hz for the TMS peak.

-

Acquisition Parameters: Set the probe temperature to 298 K. Acquire 16 to 64 transients using a 30° pulse angle, an acquisition time of 3.0 seconds, and a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation of the aromatic protons.

-

Processing: Apply a 0.3 Hz exponential line-broadening window function prior to Fourier transformation. Phase and baseline correct manually. Set TMS to 0.00 ppm.

Protocol 2: LC-MS/MS Workflow for MAP Quantification in Biological Matrices

This protocol utilizes reverse-phase chromatography coupled with tandem mass spectrometry for high-throughput biomonitoring.

-

Sample Extraction: Thaw urine or plasma samples on ice. Aliquot 100 µL of the sample and spike with 10 µL of an isotopically labeled internal standard (e.g., ¹³C₄-MAP). Add 400 µL of cold acetonitrile to precipitate proteins. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 Reverse-Phase column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size).

-

Mobile Phase:

-

MS/MS Acquisition: Operate the triple quadrupole mass spectrometer in ESI negative mode. Set the capillary voltage to 2.5 kV. Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 205.05 → 161.05 (Quantifier) and 205.05 → 147.03 (Qualifier).

-

Validation: Ensure the retention time of the analyte matches the internal standard within ±0.05 minutes. Calculate concentrations using a 6-point matrix-matched calibration curve.

Figure 2: Step-by-step LC-MS/MS analytical workflow for MAP quantification in biological matrices.

References

-

OECD SIDS Initial Assessment Report for SIAM 19: Diallyl Phthalate (CAS No. 131-17-9). UNEP Publications / OECD. Retrieved from:[Link]

-

Herrero, Y. R., & Ullah, A. (2020). Supplementary Information for Rapid, Metal-Free, Catalytic Conversion of Glycerol to Allyl Monomers and Polymers (sc1c03134_si_001). Scribd. Retrieved from:[Link]

-

Supporting Information: Chemical Isotope Labeling Exposome (CIL-EXPOSOME): One High-throughput Platform for Human Urinary Global. Amazon AWS. Retrieved from:[Link]

Sources

Monoallyl Phthalate (MAP) as a Functional Monomer: Synthesis, Polymerization Kinetics, and Advanced Applications

Executive Summary

Monoallyl phthalate (MAP) is an asymmetric, dual-functional monomer characterized by a polymerizable allyl ether moiety and a reactive pendant carboxylic acid. While frequently identified in pharmacokinetic studies as a primary metabolite of diallyl phthalate (DAP)[1], MAP's true industrial and scientific value lies in its capacity to bridge chain-growth polymerization and step-growth functionalization. This whitepaper provides an in-depth mechanistic guide to the synthesis, free-radical polymerization, and advanced applications of MAP in drug delivery and non-isocyanate polyurethanes (NIPUs).

Chemical Rationale and Molecular Architecture

Unlike symmetric divinyl monomers, MAP offers orthogonal reactivity. The allyl group participates in free-radical chain-growth polymerization, while the ortho-substituted carboxylic acid remains available for post-polymerization modification.

The Allylic Challenge (Degradative Chain Transfer): A fundamental hurdle in allyl polymerization is degradative chain transfer. During propagation, the growing polymer macroscopic radical frequently abstracts an allylic hydrogen from a monomer molecule rather than adding to the double bond. This forms a resonance-stabilized allyl radical that is thermodynamically too stable to initiate a new chain efficiently. Consequently, homopolymerization of allyl monomers typically yields low-molecular-weight oligomers.

Strategic Countermeasure: To achieve high-molecular-weight matrices, MAP is rarely homopolymerized. Instead, it is copolymerized with more reactive vinyl monomers (e.g., styrene) or divinyl cross-linkers (e.g., DAP) under high initiator concentrations at elevated temperatures (70–90 °C)[2].

Synthesis and Pathway Logic

The synthesis of MAP relies on the anhydride activation method[3]. Phthalic anhydride is reacted with allyl alcohol to yield the monoester.

Causality of the Method: Utilizing phthalic anhydride rather than phthalic acid is a deliberate thermodynamic choice. The ring-opening esterification of the anhydride by allyl alcohol is highly exothermic and proceeds without the generation of water. This prevents the reverse hydrolysis reaction and allows for precise stoichiometric control to arrest the reaction at the monoester stage, preventing premature over-conversion into diallyl phthalate (DAP).

Caption: Synthesis pathways and downstream applications of Monoallyl Phthalate (MAP).

Advanced Polymerization Modalities

Free-Radical Copolymerization

Bulk copolymerizations of MAP with comonomers like allyl benzoate or DAP are typically conducted using benzoyl peroxide (BPO) as a thermal initiator[4]. The choice of BPO (which has a 10-hour half-life at ~73 °C) aligns perfectly with the optimal polymerization temperature of MAP (70–90 °C) to ensure a steady, controlled release of initiating radicals[2].

Non-Isocyanate Polyurethanes (NIPUs)

MAP is increasingly utilized in green chemistry for the synthesis of NIPUs. By reacting the carboxylic acid group of MAP with epichlorohydrin in the presence of a phase-transfer catalyst (e.g., butyltriphenylphosphonium bromide), researchers generate functionalized cyclic carbonates. These intermediates subsequently react with amines to form polyurethanes without the use of highly toxic, moisture-sensitive isocyanates[5].

Quantitative Data Presentation

To facilitate experimental design, the physicochemical and kinetic parameters of MAP are summarized below:

| Property / Parameter | Value / Description | Mechanistic Implication |

| Molecular Weight | 206.19 g/mol | Determines stoichiometric ratios for copolymerization. |

| LogP (Octanol/Water) | ~2.1 (Estimated) | Indicates moderate lipophilicity; suitable for amphiphilic drug delivery matrices. |

| Optimal Initiator | Benzoyl Peroxide (BPO) | Matches the thermal activation window (70–90 °C) required to overcome allylic stability[2]. |

| Gel Point | 20–30% Conversion | Intramolecular cyclization competes with intermolecular cross-linking early in the reaction[3]. |

| Primary Metabolite | Allyl Alcohol | Relevant for in vivo degradation profiling in drug delivery systems[1]. |

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not be blind recipes; they must be self-validating systems where each step confirms the success of the previous one.

Protocol 1: Synthesis and Isolation of MAP Pre-Monomer

Objective: Synthesize MAP via anhydride activation while preventing diester formation.

-

Reaction Setup: In a dry, nitrogen-purged three-neck flask, combine 1.0 molar equivalent of phthalic anhydride with 1.2 molar equivalents of anhydrous allyl alcohol.

-

Thermal Activation: Heat the mixture gradually to 80 °C under continuous stirring. Causality: Exceeding 85 °C increases the risk of secondary esterification (forming DAP).

-

In-Process Validation (TLC/FT-IR): Monitor the reaction every 30 minutes. The reaction is complete when the distinct anhydride carbonyl stretches (~1760 and 1850 cm⁻¹) in the FT-IR spectrum are entirely replaced by ester/acid carbonyl stretches (~1730 and 1700 cm⁻¹).

-

Purification: Remove excess allyl alcohol via rotary evaporation under reduced pressure. The resulting viscous liquid is MAP.

Protocol 2: Bulk Free-Radical Copolymerization of MAP

Objective: Synthesize a cross-linked MAP thermoset for structural or biomedical applications.

Caption: Self-validating workflow for the free-radical copolymerization of MAP.

-

Initiator Solubilization: Dissolve 2.0 wt% Benzoyl Peroxide (BPO) into the MAP/comonomer mixture at room temperature. Causality: High initiator concentration is mandatory to outpace degradative chain transfer[4].

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen is a potent radical scavenger and will inhibit allyl polymerization.

-

Thermal Curing: Transfer the mixture to a sealed mold and heat isothermally at 70 °C for 12 hours, followed by a post-cure at 90 °C for 4 hours.

-

Validation (Gravimetric & Spectroscopic): Analyze a crude sample via ¹H-NMR. The disappearance of the multiplet at 5.2–6.0 ppm (allylic protons) validates monomer conversion.

-

Purification: Dissolve the crude polymer in minimal tetrahydrofuran (THF) and precipitate dropwise into cold methanol. Causality: Unreacted MAP and BPO are highly soluble in methanol, while the high-molecular-weight polymer is insoluble, driving a thermodynamically favorable phase separation.

Applications in Drug Development

For drug development professionals, MAP-derived polymers offer a compelling platform for targeted delivery. The pendant carboxylic acid groups along the polymer backbone serve as ideal conjugation sites for active pharmaceutical ingredients (APIs) via ester or amide linkages.

Furthermore, these ionizable carboxylate groups impart pH-responsive swelling behavior to the polymer matrix. In the acidic microenvironment of tumor tissues (pH ~6.5) or the gastrointestinal tract, the protonation state of the polymer shifts, triggering conformational changes that release the conjugated payload. Because MAP is ultimately metabolized into allyl alcohol and phthalic acid derivatives[1], understanding its degradation kinetics is crucial for FDA/EMA IND submissions regarding excipient clearance.

References

-

Title: Diallyl phthalate | C14H14O4 | CID 8560 - PubChem - NIH Source: nih.gov URL: [Link]

-

Title: Synthesis and Properties of Poly(Propylene Glycol Maleate Phthalate)–Styrene Copolymers as a Base of Composite Materials Source: researchgate.net URL: [Link]

-

Title: Reactive polycarbonate/diallyl phthalate blends with high optical transparency, good flowability and high mechanical properties Source: researchgate.net URL: [Link]

-

Title: ISOCYANATE-FREE POLYURETHANE AND ISOCYANATE-FREE POLYURETHANE-CONTAINING POLYMERIC FILM PRODUCTION METHOD Source: epo.org URL: [Link]

Sources

Monoallyl Phthalate (MAP): Discovery, Chemical History, and Toxicokinetic Significance

Executive Summary

Monoallyl phthalate (MAP, CAS 3882-14-2) is a critical monoester derivative of phthalic acid. While historically overshadowed by its commercial diester counterpart, diallyl phthalate (DAP), MAP holds profound significance in both polymer chemistry and mammalian toxicology[1]. As a Senior Application Scientist, understanding MAP requires a dual perspective: it is both the mandatory synthetic intermediate in the production of high-performance thermosetting resins and the primary in vivo biomarker of DAP exposure[2]. This technical guide elucidates the discovery, chemical causality, and toxicokinetic frameworks surrounding MAP.

Historical Context and Discovery

The commercialization of phthalate esters began in the 1920s and 1930s, primarily to replace volatile plasticizers like camphor in polyvinyl chloride (PVC) formulations[3]. By the mid-20th century, the demand for robust cross-linking agents in unsaturated polyester resins led to the development of diallyl phthalate (DAP)[4].

The distinct identification of MAP as a standalone entity of interest occurred along two parallel tracks:

-

Chemical Synthesis: Industrial chemists recognized MAP as the stable half-ester formed during the first stage of phthalic anhydride esterification[5]. Early patents (e.g., US2939879A) highlighted the necessity of isolating or carefully controlling the pH of the MAP intermediate to achieve high-yield DAP without discoloration[6].

-

Toxicological Discovery: The biological significance of MAP was definitively established in the 1980s. In a landmark 1986 study by Eigenberg et al., researchers investigated the pharmacokinetics of 14C-labeled DAP in rodents[2]. They discovered that DAP does not accumulate in tissues; rather, it is rapidly cleaved by non-specific esterases into MAP and allyl alcohol (AA)[2]. This discovery pivoted MAP from a mere manufacturing intermediate to a critical toxicological biomarker used in modern environmental screening[7].

Chemical Synthesis and Manufacturing

Mechanistic Causality of Esterification

The synthesis of allyl phthalates is governed by steric hindrance and the differential electrophilicity of the carbonyl carbons. The reaction proceeds via a two-stage esterification[5]:

-

Stage 1 (Anhydride Activation): Phthalic anhydride reacts with allyl alcohol. The initial ring-opening is highly exothermic and rapid, yielding MAP[5]. The formation of MAP is thermodynamically favorable, but the resulting free carboxylic acid group on MAP is significantly less electrophilic than the original anhydride.

-

Stage 2 (Diesterification): Converting MAP to DAP requires forcing conditions (elevated temperatures of 120°C, continuous removal of water, and strict pH control around 6.5) to overcome the reduced reactivity of the monoester[6].

Figure 1: Two-stage chemical synthesis workflow illustrating the formation of MAP as an intermediate.

Step-by-Step Synthetic Protocol for MAP Isolation

To isolate MAP for analytical or biological testing, the reaction must be deliberately arrested after Stage 1. This protocol utilizes a self-validating feedback loop via infrared (IR) spectroscopy to ensure structural integrity.

-

Reagent Preparation: Charge a dry, round-bottom flask with 1.0 molar equivalent of phthalic anhydride and 1.2 molar equivalents of anhydrous allyl alcohol[5].

-

Catalysis & Heating: Introduce a basic catalyst (e.g., a catalytic amount of sodium hydroxide)[6]. Heat the mixture gently to 50–70°C under continuous stirring[5].

-

In-Process Monitoring (Self-Validation): Monitor the reaction via FT-IR. The disappearance of the characteristic anhydride carbonyl doublets (approx. 1760 cm⁻¹ and 1790 cm⁻¹) and the emergence of a broad O-H stretch (2500–3300 cm⁻¹) alongside an ester carbonyl peak (1720 cm⁻¹) confirms the quantitative conversion to MAP.

-

Quenching & Extraction: Cool the reaction to room temperature. Dilute with dichloromethane and wash with a mild aqueous sodium bicarbonate solution to extract the unreacted anhydride, carefully maintaining the pH to prevent premature hydrolysis[6].

-

Purification: Acidify the aqueous layer to precipitate the MAP. Filter, wash with cold distilled water, and dry under vacuum.

-

Final Validation: Confirm purity via GC-MS and 13C-NMR, specifically targeting the distinct asymmetric carbonyl shifts of the monoester (approx. 167 ppm and 132 ppm)[2].

Metabolism and Toxicokinetics: The Biological Role of MAP

In Vivo Hydrolysis and Pathway Causality

When DAP is ingested, it exhibits a remarkably short blood half-life of approximately 2 minutes in both rats and mice[8]. It is rapidly hydrolyzed by non-specific esterases in the gut, liver, and blood[2].

The causality behind the metabolic pathway relies on the biochemical stability of MAP. While the first ester bond of DAP is easily cleaved to yield MAP and allyl alcohol, the second ester bond in MAP is highly resistant to enzymatic hydrolysis. This resistance is due to the steric bulk and the negative charge of the adjacent carboxylate anion at physiological pH. Consequently, MAP is not further metabolized into phthalic acid but is instead excreted directly in the urine[8].

Species-Specific Hepatotoxicity

The cleavage of DAP yields equimolar amounts of MAP and allyl alcohol (AA)[2]. The toxicity of DAP is entirely driven by the AA pathway, as AA is oxidized by alcohol dehydrogenase to acrolein, a potent periportal hepatotoxicant[8].

Interestingly, mice are significantly more resistant to DAP hepatotoxicity than rats[8]. This is because mice possess a highly efficient Phase II detoxification mechanism; they rapidly conjugate acrolein with glutathione to form 3-hydroxypropylmercapturic acid (HPMA)[2]. Rats, lacking this rapid conjugation capacity, suffer greater hepatic damage from acrolein accumulation[8].

Figure 2: In vivo metabolic pathway of DAP yielding MAP, Allyl Alcohol, and downstream HPMA.

Quantitative Data Presentation

The following table synthesizes the pharmacokinetic and excretion profiles of DAP and its metabolites (including MAP) in rodent models over a 24-hour period following oral gavage.

| Pharmacokinetic Parameter | Rats (Fischer-344) | Mice (B6C3F1) |

| DAP Blood Half-life | ~2 minutes | ~2 minutes |

| Total Urinary Excretion (24h) | 50% - 70% | 80% - 90% |

| CO₂ Exhalation (Lungs, 24h) | 25% - 30% | 6% - 12% |

| Urinary MAP (Monoallyl Phthalate) | ~33% | ~39% |

| Urinary HPMA (Detoxified Acrolein) | ~17% | ~28% |

| Hepatotoxicity Susceptibility | High | Low |

Data synthesized from OECD SIDS[8] and Eigenberg et al. (1986)[2].

Conclusion

Monoallyl phthalate (MAP) bridges the gap between industrial polymer chemistry and mammalian toxicology. As a synthetic intermediate, its formation dictates the thermodynamic parameters required for producing commercial cross-linking agents[5]. As a biomarker, its presence in urine serves as a direct, quantifiable indicator of exposure to diallyl phthalate[7]. For drug development professionals and toxicologists, understanding the causality of MAP's resistance to in vivo hydrolysis is essential for accurate exposure reconstruction and environmental risk assessment[7].

References

-

Diallyl phthalate | C14H14O4 | CID 8560 - PubChem - NIH (Source: nih.gov)[Link]

-

DIALLYL PHTHALATE CAS N°: 131-17-9 (Source: oecd.org)[Link]

-

Human Health Hazard Assessment (Source: industrialchemicals.gov.au) [Link]

- US2939879A - Process for preparing allyl esters of carboxylic acids (Source: google.com)

-

httk R Package Virtual Training - EPA (Source: epa.gov)[Link]

-

Phthalates (鄰苯二甲酸酯) - Wikipedia (Source: wikipedia.org) [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Diallyl phthalate | C14H14O4 | CID 8560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 鄰苯二甲酸酯 - 維基百科,自由的百科全書 [zh.wikipedia.org]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US2939879A - Process for preparing allyl esters of carboxylic acids - Google Patents [patents.google.com]

- 7. epa.gov [epa.gov]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

The Environmental and Toxicological Fate of Monoallyl Phthalate: A Mechanistic Guide

Executive Summary

Monoallyl phthalate (MAP) is the primary monoester metabolite and environmental degradation product of diallyl phthalate (DAP), a widely utilized cross-linking agent in high-performance polymers and resins[1]. For drug development professionals and environmental scientists, understanding the fate of MAP is critical. In pharmaceutical contexts, phthalates are a primary class of extractables and leachables (E&L) originating from packaging materials. In the environment, the hydrolysis of the parent diester significantly alters its hydrophobicity, mobility, and toxicological profile. This whitepaper details the physicochemical partitioning, degradation pathways, and validated analytical methodologies for tracking MAP.

Chemical Identity and Environmental Partitioning

The environmental fate of DAP is heavily dictated by its conversion to MAP. The parent compound, DAP, is relatively hydrophobic and partitions into sediments. However, upon abiotic or biotic hydrolysis, the loss of one allyl group exposes a free carboxylic acid, forming MAP. This structural change drastically reduces the octanol-water partition coefficient (Log Kow), increasing the molecule's aqueous solubility and environmental mobility.

Table 1: Physicochemical and Kinetic Parameters

| Parameter | Diallyl Phthalate (Parent) | Monoallyl Phthalate (Metabolite) |

| Molecular Weight | 246.26 g/mol [2] | 206.20 g/mol |

| Log Kow | 3.23[2] | < 2.0 (Estimated, due to free carboxyl) |

| Blood Clearance Half-Life | ~2 minutes (Rodent)[3] | N/A (Transient intermediate) |

| Excretion Profile (Urine) | 50–90% of total dose in 24h[4] | 33–39% of total dose in 24h[5] |

| Hydrolysis Half-Life (pH 8) | 37 days[2] | Rapidly degrades to Phthalic Acid |

Environmental Degradation Pathways

The degradation of phthalates in the environment proceeds through a combination of abiotic and biotic mechanisms.

-

Abiotic Hydrolysis: The primary abiotic driver forming MAP is base-catalyzed ester cleavage. At a neutral pH of 7, the half-life of DAP is approximately 1.0 year; however, this accelerates rapidly to just 37 days at pH 8[2].

-

Biotic Degradation: Microorganisms such as Pseudomonas acidovorans and Comamonas testosteroni facilitate the aerobic biodegradation of phthalates[2][6]. These strains possess non-specific esterases that cleave MAP into phthalic acid and allyl alcohol[2]. Phthalic acid is subsequently metabolized via ring-cleavage pathways (e.g., the 3,4-dihydroxyphthalate pathway) to enter the tricarboxylic acid (TCA) cycle, enabling complete mineralization[6].

Environmental and metabolic degradation pathway of DAP to MAP.

Mammalian Pharmacokinetics and Toxicological Fate

For toxicologists evaluating E&L profiles, the pharmacokinetics of MAP are highly relevant. Intravenous administration of DAP in rodents reveals an extremely rapid clearance from the blood, with a half-life of approximately 2 minutes[3]. The compound does not bioaccumulate; instead, 50-90% of the dose is excreted in the urine within 24 hours[4].

Mechanisms of Hepatotoxicity and Species Differences

The systemic toxicity of DAP is primarily driven by its cleavage into allyl alcohol, which is subsequently oxidized by alcohol dehydrogenase into acrolein—a highly reactive and toxic aldehyde[5][7]. Acrolein is detoxified via conjugation with reduced glutathione, forming 3-hydroxypropylmercapturic acid (HPMA)[2][5].

Interestingly, DAP exhibits species-specific hepatotoxicity, being significantly more toxic to rats than to mice[5]. This is mechanistically explained by metabolic efficiency: mice excrete a higher proportion of MAP (39% vs. 33%) and HPMA (28% vs. 17%) than rats[2][5]. The higher HPMA excretion in mice indicates a superior capacity to detoxify the reactive acrolein intermediate via glutathione conjugation, thereby preventing periportal hepatic necrosis[5].

Validated Experimental Methodologies

To accurately assess the environmental and biological fate of MAP, protocols must be designed as self-validating systems to account for matrix effects and incomplete degradation.

Protocol 1: LC-MS/MS Quantification of MAP in Complex Matrices

Causality & Logic: Environmental and biological matrices (soil, urine) cause severe ion suppression in the Electrospray Ionization (ESI) source. Using a 13C -labeled internal standard corrects for this matrix effect, ensuring self-validation of the recovery rate. Furthermore, because MAP possesses both a hydrophobic allyl group and a hydrophilic free carboxylic acid, Hydrophilic-Lipophilic Balance (HLB) Solid Phase Extraction (SPE) cartridges are required to capture the analyte without breakthrough.

-

Sample Preparation: Spike 1.0 mL of the fluid matrix (or soil extract) with 10 ng of 13C4 -MAP internal standard.

-

SPE Conditioning: Condition the HLB cartridge with 3 mL methanol followed by 3 mL LC-MS grade water.

-

Loading & Washing: Load the spiked sample. Wash with 2 mL of 5% methanol in water to remove highly polar interferents.

-

Elution: Elute MAP using 2 mL of 100% methanol. Evaporate to dryness under a gentle nitrogen stream and reconstitute in 100 µL of mobile phase (Water/Acetonitrile with 0.1% Formic Acid).

-

LC-MS/MS Analysis: Inject 5 µL onto a C18 column. Operate the mass spectrometer in ESI-negative Multiple Reaction Monitoring (MRM) mode, tracking the precursor-to-product ion transitions specific to the deprotonated MAP molecule.

Step-by-step LC-MS/MS analytical workflow for MAP quantification.

Protocol 2: Aerobic Mineralization Assay (Modified OECD 301B)

Causality & Logic: Measuring primary degradation (the disappearance of MAP) is insufficient because it may leave toxic intermediates like acrolein intact. Measuring CO2 evolution confirms complete mineralization (TCA cycle entry). The system is self-validated by running a parallel flask with a reference substance (e.g., sodium benzoate); if the reference does not degrade >60% in 14 days, the microbial inoculum is deemed non-viable, and the test is invalid.

-

Inoculum Preparation: Aerate activated sludge from a municipal wastewater treatment plant. Wash and resuspend in mineral medium.

-

Test Setup: Prepare sealed biometer flasks containing the mineral medium, inoculum, and MAP at a concentration of 10-20 mg Carbon/L.

-

Validation Controls: Set up a blank control (inoculum only) and a reference control (sodium benzoate).

-

Incubation & Trapping: Incubate in the dark at 22°C for 28 days. Trap evolved CO2 in a barium hydroxide ( Ba(OH)2 ) solution.

-

Titration: Periodically titrate the Ba(OH)2 traps with standardized HCl to quantify CO2 evolution, calculating the percentage of Theoretical Carbon Dioxide ( ThCO2 ) produced.

Conclusion

Monoallyl phthalate acts as a critical kinetic bottleneck in the environmental and toxicological lifecycle of diallyl phthalate. Its formation via ester hydrolysis increases environmental mobility, while its subsequent cleavage into allyl alcohol and acrolein dictates its hepatotoxic potential. By employing self-validating analytical protocols like isotope-dilution LC-MS/MS and CO2 -evolution assays, researchers can accurately model the fate of MAP, ensuring robust risk assessments in both environmental monitoring and pharmaceutical E&L studies.

Sources

- 1. Diallyl Isophthalate [benchchem.com]

- 2. Diallyl phthalate | C14H14O4 | CID 8560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. Examination of the differential hepatotoxicity of diallyl phthalate in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. gestis-database.dguv.de [gestis-database.dguv.de]

Toxicological Dynamics and Analytical Workflows of Monoallyl Phthalate (MAP)

The Toxicological Paradigm of Monoallyl Phthalate (MAP)

In the landscape of phthalate ester toxicology, monoallyl phthalate (MAP) occupies a unique mechanistic niche. Unlike transitional phthalates (e.g., DEHP) where the monoester itself is the primary driver of endocrine disruption, MAP is primarily studied as the definitive, stable dosimetric biomarker for diallyl phthalate (DAP) exposure[1].

DAP is a widely used cross-linking agent and plasticizer in polymers, electrical parts, and epoxy formulations[2]. Upon systemic absorption, DAP is rapidly hydrolyzed by non-specific tissue esterases, yielding one molecule of MAP and one molecule of allyl alcohol (AA)[3]. Because AA is highly reactive and rapidly oxidized to the potent hepatotoxicant acrolein, quantifying MAP provides researchers with the exact stoichiometric extent of DAP cleavage without the confounding variables of rapid downstream phase II metabolism[3].

Intravenous pharmacokinetic studies demonstrate that DAP is cleared from the blood with a half-life of approximately 2 minutes, leaving no trace of the parent compound in tissues after 30 minutes[4]. Consequently, toxicological assessments rely entirely on tracking MAP and its co-metabolites[5].

Toxicokinetics and Species-Specific Hepatotoxicity

The toxicological profile of MAP is inextricably linked to the differential hepatotoxicity observed between species. Rats are highly susceptible to DAP-induced periportal liver necrosis, whereas mice are remarkably resistant[3]. This divergence is not driven by the direct toxicity of MAP, but rather by the metabolic clearance rates and the phase II handling of the AA/acrolein co-metabolite[3].

The Esterase Cleavage and Phase II Divergence

When DAP is cleaved, the resulting MAP is excreted in the urine, while the AA is oxidized by alcohol/aldehyde dehydrogenases into acrolein[1]. Acrolein must be rapidly detoxified via glutathione (GSH) conjugation to form 3-hydroxypropylmercapturic acid (HPMA)[3].

-

The Murine Advantage (Mice): Mice exhibit highly efficient overall metabolic clearance. MAP has a blood half-life of just 9 minutes in mice[5]. Mice rapidly conjugate acrolein with GSH, excreting 28% of the dose as HPMA and 39% as MAP[3]. This rapid detoxification shields their hepatic tissue from necrosis.

-

The Murine Disadvantage (Rats): Rats clear MAP much slower (half-life of 32 minutes)[5]. More critically, they fail to conjugate acrolein efficiently (only 17% excreted as HPMA), leading to prolonged systemic exposure to acrolein[3]. This is evidenced by the fact that rats oxidize 25–30% of the DAP dose all the way to exhaled CO₂, compared to just 6–12% in mice[3].

Quantitative Toxicokinetic Profiles

Table 1: Pharmacokinetic & Excretion Profile of DAP/MAP in Rodents (24h post-dose)

| Pharmacokinetic Parameter | Fischer-344 Rats | B6C3F1 Mice |

| MAP Blood Half-Life (min) | 32 | 9 |

| Total Urine Excretion (% of dose) | 50 – 70% | 80 – 90% |

| Exhaled CO₂ (% of dose) | 25 – 30% | 6 – 12% |

| Urinary MAP (% of dose) | 33% | 39% |

| Urinary HPMA (% of dose) | 17% | 28% |

Table 2: Hepatotoxicity and Phase II Conjugation Correlation

| Species | Hepatotoxicity Sensitivity | Glutathione Conjugation Rate | Primary Toxic Driver |

| Rat | High (Periportal Necrosis) | Lower (17% HPMA) | Prolonged Acrolein exposure (High CO₂) |

| Mouse | Low | Higher (28% HPMA) | Rapid detoxification of Acrolein |

Pathway Visualization

The following diagram maps the logical relationship between DAP cleavage, MAP excretion, and the species-specific pathways that dictate hepatotoxicity.

Metabolic pathway of DAP to MAP and Acrolein, highlighting species-specific detoxification routes.

Experimental Protocols: LC-MS/MS Quantification of MAP

To accurately assess exposure and metabolic clearance in toxicological studies, researchers must quantify MAP in biological matrices. As a Senior Application Scientist, I mandate the following self-validating LC-MS/MS protocol. Every step is designed with built-in causality to prevent matrix interference and ensure absolute quantitative integrity.

Step 1: Sample Aliquoting & Internal Standard Addition

-

Action: Aliquot 500 µL of urine or plasma into a clean microcentrifuge tube. Immediately add 10 µL of an isotopically labeled internal standard (e.g., MAP-d4 or ¹³C₄-MAP at 1 µg/mL).

-

Causality (The "Why"): Biological matrices cause unpredictable ion suppression or enhancement in the mass spectrometer's electrospray ionization (ESI) source. An isotopically labeled internal standard co-elutes with the target analyte and experiences the exact same matrix effects. By quantifying the ratio of MAP to MAP-d4, the system becomes self-validating, correcting for any analyte loss during extraction or ionization variability.

Step 2: Enzymatic Deconjugation

-

Action: Add 250 µL of ammonium acetate buffer (pH 6.5) and 10 µL of β-glucuronidase enzyme (e.g., from E. coli). Incubate the mixture at 37°C for 90 minutes.

-

Causality (The "Why"): Phthalate monoesters are extensively conjugated with glucuronic acid during phase II metabolism to increase water solubility. Analyzing raw urine only measures "free" MAP. Enzymatic cleavage of these conjugates ensures the measurement of total MAP, preventing a severe underestimation of the toxicokinetic exposure.

Step 3: Acidification and Solid-Phase Extraction (SPE)

-

Action: Post-incubation, acidify the sample with 2% formic acid until the pH reaches ~2.0. Load the sample onto a pre-conditioned Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge. Wash with 5% methanol in water, and elute the target compounds with 100% methanol. Evaporate under nitrogen and reconstitute in the mobile phase.

-

Causality (The "Why"): MAP is a weak carboxylic acid with a pKa of approximately 4.5. If extracted at physiological pH, the molecule remains ionized (hydrophilic) and will wash straight through the SPE sorbent. Acidifying the matrix to pH 2.0 ensures the carboxylate group is fully protonated (unionized), maximizing its lipophilicity and ensuring >95% retention on the reversed-phase sorbent.

Step 4: Chromatography & Mass Spectrometry (LC-MS/MS)

-

Action: Inject 5 µL onto a C18 UPLC column. Utilize a mobile phase gradient of Water (containing 0.1% acetic acid) and Acetonitrile. Detect via ESI in negative ion mode (ESI-). Monitor the Multiple Reaction Monitoring (MRM) transitions: m/z 205.1 → 161.1 (Quantifier) and m/z 205.1 → 77.0 (Qualifier).

-

Causality (The "Why"): Negative ESI is highly sensitive for carboxylic acids, stripping the proton to form the [M-H]⁻ precursor ion (m/z 205.1). The transition to 161.1 represents the specific loss of CO₂ (44 Da), a hallmark fragmentation of monoester phthalates. Monitoring a secondary qualifier transition (m/z 77.0, the phenyl ring) ensures that isobaric interferences do not cause false positives. If the ratio between the quantifier and qualifier peaks deviates by more than 20% from the calibration standard, the data point is automatically flagged for contamination, ensuring total trustworthiness.

References

-

Eigenberg DA, Carter DE, Schram KH, & Sipes IG (1986). Examination of the differential hepatotoxicity of diallyl phthalate in rats and mice. Toxicology and Applied Pharmacology, 86(1): 12-21. 3

-

Human Health Hazard Assessment: Diallyl Phthalate. Australian Industrial Chemicals Introduction Scheme (AICIS). 2

-

SIDS Initial Assessment Profile: Diallyl phthalate (CAS No. 131-17-9). OECD. 4

-

Diallyl phthalate | C14H14O4 | CID 8560. PubChem - National Institutes of Health (NIH). 1

-

Diallyl Phthalate Toxicity and Metabolism (December 23 2004). OECD SIDS Dossier. 5

Sources

- 1. Diallyl phthalate | C14H14O4 | CID 8560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. Examination of the differential hepatotoxicity of diallyl phthalate in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Methodological & Application

Application Note: The Mechanistic Role and Formulation Protocols of Monoallyl Phthalate in Unsaturated Polyester Resins

Executive Summary

For researchers in materials science and drug development professionals designing advanced encapsulants or controlled-release matrices, the precise control of polymer network architecture is paramount. Unsaturated polyester resins (UPRs) are heavily utilized for their robust mechanical properties and chemical resistance. Within these systems, Monoallyl Phthalate (MAP) serves as a critical reactive intermediate and modifying agent[1]. Unlike its highly crosslinking derivative, diallyl phthalate (DAP), MAP possesses a unique dual functionality—a polymerizable allyl group and a reactive carboxylic acid. This application note details the mechanistic causality of MAP in UPRs, provides quantitative data on its impact on polymer properties, and outlines self-validating protocols for its synthesis and integration.

Mechanistic Insights: MAP in Polymer Networks

The utility of MAP in UPR formulation stems from its asymmetric chemical structure, which allows it to act as both a comonomer during polycondensation and a reactive modifier during the curing phase.

-

Dual-Stage Reactivity: During the initial synthesis of the polyester backbone, the carboxylic acid group of MAP can undergo esterification with glycols (e.g., propylene glycol). This reaction grafts the allyl double bond directly onto the polymer backbone as a pendant group.

-

Internal Plasticization and Stress Reduction: When UPRs are crosslinked using standard monomers like styrene, the resulting network can be highly rigid and brittle. By incorporating MAP, the pendant allyl groups participate in the free-radical chain-growth mechanism [2]. Because MAP is monofunctional with respect to free-radical polymerization (containing only one allyl group), it acts as an internal plasticizer. It intentionally lowers the overall crosslink density compared to tetrafunctional agents like DAP, thereby reducing cure shrinkage and mitigating residual internal stresses.

-

Free-Radical Kinetics: The polymerization of the allyl group in MAP is initiated by the thermal or catalytic decomposition of peroxides (e.g., Methyl Ethyl Ketone Peroxide, MEKP). The reaction is characterized by a specific gel point (typically 20-30% conversion for allyl phthalates) where the liquid resin transitions into a continuous three-dimensional thermoset network [1].

-

Toxicological and Metabolic Relevance: For biomedical and pharmaceutical encapsulant applications, understanding the metabolic fate of residual monomers is critical. In mammalian systems, allyl phthalates undergo hydrolysis of the ester bonds to form MAP and allyl alcohol, which is further metabolized [3]. Ensuring complete conversion during the curing protocol is therefore essential to minimize leachable toxicity.

Reaction pathway of monoallyl phthalate synthesis and subsequent UPR crosslinking.

Quantitative Data: Impact of Allyl Modifiers on UPR Properties

The addition of allyl-based modifiers (like MAP and DAP) significantly alters the thermomechanical profile of the baseline polyester resin [4]. The table below summarizes the causal relationship between modifier concentration and resulting physicochemical properties.

| Property | Neat UPR (0% Modifier) | 10 wt% Allyl Modifier | 15 wt% Allyl Modifier | Mechanistic Causality |

| Viscosity (Pa·s at 25°C) | 2.5 - 3.0 | 1.8 - 2.2 | 1.2 - 1.5 | Acts as a reactive diluent, increasing free volume and flowability prior to curing. |

| Impact Strength (kJ/m²) | ~63.0 | ~78.0 | ~125.0 | Pendant allyl groups act as internal plasticizers, absorbing impact energy via chain mobility. |

| Cure Shrinkage (%) | 7.0 - 9.0 | 5.5 - 6.5 | 4.0 - 5.0 | Delayed gelation and lower crosslink density reduce volumetric contraction during polymerization. |

| Thermal Decomposition (°C) | ~280 | ~310 | ~340 | Formation of stable C-C covalent bonds via allyl polymerization enhances thermal stability. |

Experimental Protocols

The following self-validating protocols describe the synthesis of MAP and its subsequent use in curing a UPR system.

Protocol 1: Synthesis of Monoallyl Phthalate (MAP) via Anhydride Activation

This protocol isolates the first stage of allyl phthalate synthesis, preventing the secondary esterification that leads to DAP [1].

Materials:

-

Phthalic Anhydride (High purity, >99%)

-

Allyl Alcohol (Anhydrous)

-

p-Toluenesulfonic acid (p-TSA, catalyst)

-

Hydroquinone (Polymerization inhibitor)

Step-by-Step Methodology:

-

Reagent Charging: In a multi-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, charge 1.0 molar equivalent of phthalic anhydride and 1.1 molar equivalents of allyl alcohol.

-

Causality: A slight excess of allyl alcohol drives the ring-opening alcoholysis forward.

-

-

Inhibition: Add 0.1 wt% hydroquinone to the reaction mixture.

-

Causality: Hydroquinone scavenges trace free radicals, preventing the premature, thermally-induced polymerization of the allyl double bonds during heating.

-

-

Catalysis & Heating: Add 0.5 wt% p-TSA. Gradually heat the mixture to 70–80°C under continuous nitrogen flow.

-

Causality: Maintaining the temperature strictly below 85°C ensures that the reaction stops at the monoester stage (MAP) and prevents the secondary esterification that requires higher temperatures and water removal to form DAP.

-

-

Reaction Monitoring: Stir the mixture for 2–4 hours. Monitor the depletion of phthalic anhydride via FTIR (disappearance of anhydride carbonyl stretch at ~1760 cm⁻¹ and appearance of ester/acid carbonyls at ~1730 cm⁻¹ and ~1700 cm⁻¹).

-

Purification: Cool the mixture to room temperature. Wash the organic phase with chilled distilled water to remove unreacted allyl alcohol and catalyst residues. Isolate the MAP organic layer and dry over anhydrous magnesium sulfate.

Protocol 2: Formulation and Curing of MAP-Modified UPR

This protocol details the integration of MAP into a standard UPR to form a low-shrinkage, high-impact thermoset.

Materials:

-

Unsaturated Polyester Resin (e.g., Propylene glycol maleate/phthalate base) [2]

-

Synthesized MAP (from Protocol 1)

-

Methyl Ethyl Ketone Peroxide (MEKP, 1.5 wt% active oxygen, Initiator)

-

Cobalt(II) Octoate (6% solution, Accelerator)

Step-by-Step Methodology:

-

Resin Blending: In a planetary mixer, blend the UPR base with 15 wt% MAP. Stir at 200 RPM for 15 minutes until optically homogenous.

-

Accelerator Integration: Add 0.2 wt% Cobalt(II) Octoate to the resin blend. Mix thoroughly for 5 minutes.

-

Validation Check: The resin should transition to a slight pink/purple hue, indicating uniform dispersion of the cobalt ions.

-

-

Initiator Addition (Critical Safety Step): Add 1.5 wt% MEKP to the mixture.

-

Causality & Safety:Never mix MEKP and Cobalt Octoate directly together outside of the resin. Direct contact causes a violent, explosive redox reaction. The cobalt acts to decompose the MEKP into free radicals at room temperature, bypassing the need for thermal activation.

-

-

Degassing: Immediately transfer the catalyzed resin to a vacuum chamber. Apply a vacuum of -0.09 MPa for 5–10 minutes.

-

Causality: Dissolved oxygen is a potent diradical that scavenges MEKP radicals, leading to surface tackiness and incomplete internal curing. Vacuum degassing removes this oxygen and entrapped mixing voids.

-

-

Casting and Curing: Pour the degassed resin into a prepared mold (e.g., silicone or PTFE-coated steel). Allow to cure at room temperature (25°C) for 24 hours.

-

Post-Curing: Transfer the mold to a forced-air oven and post-cure at 80°C for 4 hours.

-

Causality: Room temperature curing often leaves 5-10% unreacted double bonds due to vitrification (the glass transition temperature of the network exceeding the curing temperature). Thermal post-curing mobilizes trapped radicals and unreacted MAP, driving conversion to >98% and maximizing mechanical stability.

-

Step-by-step workflow for the formulation and curing of MAP-modified UPRs.

References

monoallyl phthalate as a reactive plasticizer in PVC

Application Note: Monoallyl Phthalate as a Reactive Plasticizer for Zero-Migration Medical-Grade PVC

Executive Summary

The widespread use of polyvinyl chloride (PVC) in medical devices (e.g., blood bags, IV tubing) relies heavily on plasticizers to impart necessary flexibility. However, traditional orthophthalates like di(2-ethylhexyl) phthalate (DEHP) are physically—not chemically—bound to the polymer network. This lack of covalent anchoring leads to plasticizer migration into physiological fluids, posing severe toxicological risks.

This application note details the formulation and validation of1[1]. By leveraging their polymerizable allyl functional groups, these compounds covalently graft to the PVC backbone during melt processing, creating a zero-migration matrix suitable for stringent biomedical and drug development applications.

Mechanistic Causality: The Dual-Phase Plasticization Model

The efficacy of MAP as a reactive plasticizer relies on a sequential physical-chemical mechanism. Understanding this causality is critical for optimizing processing parameters.

-

Physical Intercalation (Phase 1): Initially, the aromatic phthalate core of MAP acts similarly to traditional plasticizers. It intercalates between adjacent PVC polymer chains, increasing free volume and reducing intermolecular dipole-dipole interactions. This lowers the melt viscosity and glass transition temperature (Tg), facilitating processability.

-

Chemical Immobilization (Phase 2): The critical differentiator is the terminal allyl group ( −CH2−CH=CH2 ). During melt processing, the introduction of a thermal radical initiator generates free radicals that abstract labile chlorine or hydrogen atoms from the PVC backbone, creating macroradicals. The allyl double bonds of MAP then undergo radical addition,2[2]. This covalent anchoring fundamentally eliminates the thermodynamic driving force for plasticizer exudation.

Workflow of MAP/DAP reactive plasticization and covalent grafting in PVC.

Protocol: Formulation and Self-Validating Extraction Assay

Audience Note: This protocol is designed for laboratory-scale compounding and includes a self-contained validation step to confirm the success of the covalent grafting.

Materials:

-

Dicumyl Peroxide (DCP) – Thermal radical initiator

-

Calcium/Zinc (Ca/Zn) Stearate – Thermal stabilizer

Step-by-Step Methodology:

-

Dry Blending (Absorption Phase):

-

In a high-intensity mixer, combine 100 parts per hundred resin (phr) PVC, 30 phr MAP, 2 phr Ca/Zn stabilizer, and 0.5 phr DCP.

-

Mix at 80°C for 10 minutes.

-

Causality: Heating to 80°C expands the micro-pores of the PVC resin particles, allowing the liquid MAP to be fully absorbed. This ensures a homogeneous distribution prior to melting, preventing localized pooling of the initiator.

-

-

Melt Compounding (Reactive Phase):

-

Transfer the dry blend to a twin-screw extruder or a two-roll mill.

-

Maintain the processing temperature strictly between 160°C and 170°C.

-

Causality: This precise temperature window is critical. It is high enough to melt the PVC and trigger the homolytic cleavage of DCP into free radicals (initiating the allyl grafting), but low enough to prevent the thermal dehydrochlorination (degradation) of the PVC backbone.

-

-

Compression Molding:

-

Mold the compounded material at 175°C under 15 MPa of pressure for 5 minutes to form standardized 2 mm thick test plaques.

-

-

Self-Validating Migration Assay:

-

Rationale: If the grafting reaction failed, the MAP will remain physically unbound and will easily leach out in a harsh solvent.

-

Cut 2x2 cm specimens of the cured MAP-PVC and a standard DEHP-PVC control.

-

Record the initial weight ( W0 ).

-

Immerse the specimens in n-hexane at 50°C for 24 hours.

-

Remove the specimens, dry in a vacuum oven at 60°C for 12 hours to eliminate residual solvent, and record the final weight ( W1 ).

-

Calculate mass loss: ΔW(%)=[(W0−W1)/W0]×100 . A mass loss of <1% confirms successful covalent immobilization.

-

Quantitative Data: Comparative Performance

The following table summarizes the thermomechanical and migration properties of PVC plasticized with standard DEHP versus reactive MAP, demonstrating the efficacy of the grafting mechanism.

| Property / Metric | DEHP-Plasticized PVC (30 phr) | MAP-Grafted PVC (30 phr) | Causality / Significance |

| Solvent Extraction (n-Hexane, 24h) | > 12.0% Mass Loss | < 0.8% Mass Loss | Covalent bonding of MAP prevents solvent extraction and physiological leaching. |

| Tensile Strength | ~ 15.2 MPa | ~ 22.4 MPa | Cross-linking/grafting reinforces the polymer network, increasing ultimate strength. |

| Elongation at Break | ~ 310% | ~ 245% | Slight reduction in flexibility due to restricted chain mobility from the IPN. |

| Glass Transition (Tg) | 25°C | 32°C | Covalent tethering restricts the micro-Brownian motion of PVC chains. |

Toxicological & Pharmacokinetic Context for Drug Development

For drug development professionals assessing the biocompatibility of medical containers, the metabolic fate of any unreacted plasticizer is a paramount concern. While covalently bound MAP poses no migration risk, unreacted residual monomers can leach.

In vivo pharmacokinetic studies demonstrate that4[4]. Allyl alcohol is a known periportal hepatotoxicant, as it is further oxidized into acrolein, a highly reactive aldehyde that depletes cellular glutathione[4]. Therefore, the optimization of the radical initiator concentration (Step 1 of the protocol) is not merely a structural requirement, but a critical toxicological safeguard to ensure >99% conversion of the allyl groups during compounding to pass ISO 10993 biocompatibility standards.

References

-

OECD SIDS Initial Assessment Profile: Diallyl Phthalate (CAS No. 131-17-9). OECD.org.[Link]

-

SIAM 19, 19-22 October 2004 JP/ICCA SIDS INITIAL ASSESSMENT PROFILE. OECD.org.[Link]

-

Polymerization of monoallyl phthalate. ResearchGate.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Monoallyl Phthalate (MAP) Troubleshooting & Purification Guide

Welcome to the Technical Support Center for Monoallyl Phthalate (MAP) , also known as allyl hydrogen phthalate. This guide is specifically designed for researchers, analytical chemists, and drug development professionals who require high-purity MAP for synthesis, biological assays, or polymer development.

Below, you will find diagnostic FAQs, self-validating analytical workflows, and causality-driven purification protocols to resolve common impurity issues.

SECTION 1: Diagnostic FAQs (Impurity Profiling & Causality)

Q: What are the primary impurities found in crude Monoallyl Phthalate, and what drives their formation? A: MAP is typically synthesized via the ring-opening esterification of phthalic anhydride with allyl alcohol. Because phthalic anhydride possesses two reactive acyl sites, the reaction is prone to the following impurity pathways:

-

Diallyl Phthalate (DAP): Formed via over-esterification. While the first esterification is rapid and exothermic, the second requires higher activation energy. If the reaction temperature is not strictly controlled, local overheating drives the formation of this diester.

-